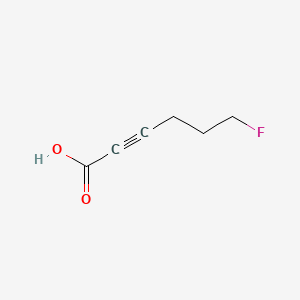
6-Fluorohex-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorohex-2-ynoic acid is an organic compound characterized by the presence of a fluorine atom attached to a hexynoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorohex-2-ynoic acid typically involves the introduction of a fluorine atom into a hexynoic acid structure. One common method is the fluorination of hex-2-ynoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to ensure the selective introduction of the fluorine atom without affecting the triple bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluorohex-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).
Major Products: The major products formed from these reactions include various fluorinated carboxylic acids, alkenes, and alkanes, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Fluorohex-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Fluorohex-2-ynoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Hex-2-ynoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Chlorohex-2-ynoic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
6-Bromohex-2-ynoic acid: Similar structure with a bromine atom, used in different chemical reactions and applications.
Uniqueness: 6-Fluorohex-2-ynoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity
Eigenschaften
Molekularformel |
C6H7FO2 |
|---|---|
Molekulargewicht |
130.12 g/mol |
IUPAC-Name |
6-fluorohex-2-ynoic acid |
InChI |
InChI=1S/C6H7FO2/c7-5-3-1-2-4-6(8)9/h1,3,5H2,(H,8,9) |
InChI-Schlüssel |
NFDFCJJTGUPXPK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#CC(=O)O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


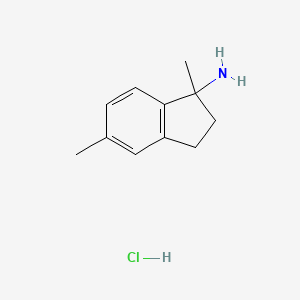
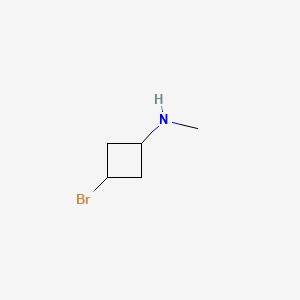
![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)
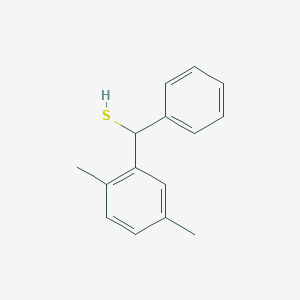
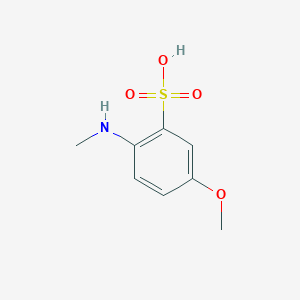
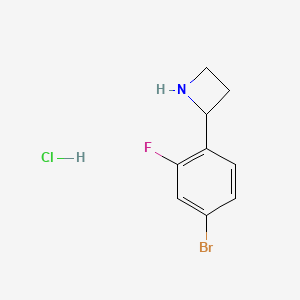
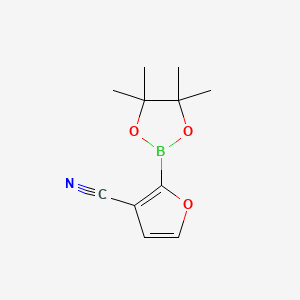
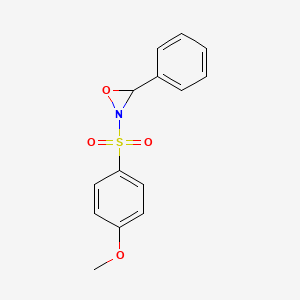
![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)
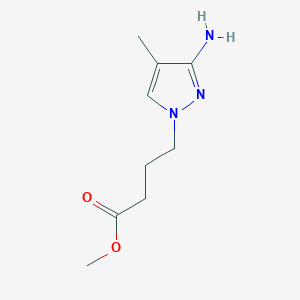
![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)
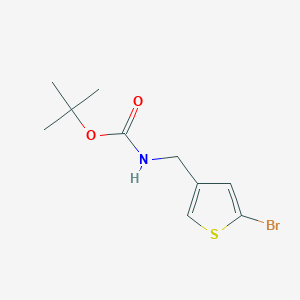
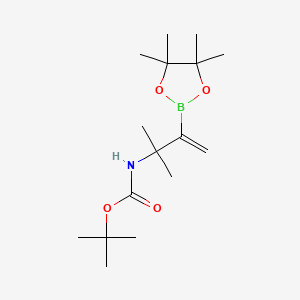
amine](/img/structure/B13488948.png)
